molecular formula C24H20N2O4 B2964234 8-(9H-Fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid CAS No. 2490404-63-0

8-(9H-Fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B2964234
CAS No.: 2490404-63-0
M. Wt: 400.434
InChI Key: IOGKJLVRBWXHNU-UHFFFAOYSA-N
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Description

8-(9H-Fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid is a synthetic naphthyridine derivative featuring a 1,8-naphthyridine core fused with a dihydro ring system. The 3-carboxylic acid group provides reactivity for conjugation or salt formation, while the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) moiety serves as a protective group for amines, commonly used in peptide synthesis.

Properties

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c27-23(28)16-12-15-6-5-11-26(22(15)25-13-16)24(29)30-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,12-13,21H,5-6,11,14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGKJLVRBWXHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC(=C2)C(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(9H-Fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid is a derivative of naphthyridine known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This compound, characterized by its unique fluorene moiety, has been the subject of various studies aimed at understanding its potential therapeutic effects.

  • Molecular Formula : C22H19N3O4
  • Molar Mass : 389.41 g/mol
  • Structural Characteristics : The presence of the fluorenylmethoxycarbonyl group enhances the lipophilicity and stability of the compound, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of naphthyridine exhibit significant antimicrobial properties. The compound in focus has shown promising results against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa16
Klebsiella pneumoniae15

The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes.

Anticancer Properties

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)10.0
A549 (lung cancer)15.0

The observed cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase.

Study 1: Antimicrobial Efficacy

A study conducted by E. Laxminarayana et al. evaluated various naphthyridine derivatives for their antibacterial activity. The results indicated that the compound exhibited strong activity against resistant strains of bacteria, outperforming traditional antibiotics like ciprofloxacin in certain tests .

Study 2: Anticancer Activity

Research by K.K. Priya et al. assessed the anticancer properties of naphthyridine derivatives, including our compound. The findings revealed that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines, with a notable effect on apoptosis markers such as caspase activation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Core Scaffold and Substituents
  • Target Compound : The 1,8-naphthyridine core is substituted with a dihydro ring (6,7-dihydro-5H), an Fmoc-protected amine at position 8, and a carboxylic acid at position 3.
  • Compound 9a/9b (Molecules 2013): These analogs (e.g., 7-amino-5-oxo-2-(thienyl/furyl)-5,6-dihydro-1,6-naphthyridine-8-carbonitrile) share the dihydro-naphthyridine backbone but differ in substituents: Position 2: Thienyl (9a) or furyl (9b) heterocycles. Position 8: Cyano (-CN) instead of Fmoc. Position 7: Free amine (-NH2) vs. Fmoc-protected amine in the target compound .
  • Pharmacopoeial Compound (Korean Pharmacopoeial Forum 2022) : Features a 1,8-naphthyridine core with a cyclopropyl group, fluoro substituent, oxime, and methanesulfonate salt. The carboxylic acid at position 3 is retained, but the substituents enhance solubility and bioactivity .
Fmoc-Protected Derivatives
  • The acetic acid linker contrasts with the naphthyridine core, emphasizing divergent applications (e.g., peptide vs. heterocyclic synthesis) .

Physicochemical Properties

Property Target Compound Compound 9a Compound 9b Pharmacopoeial Compound
Molecular Weight ~443.45 (estimated) 268.29 252.23 485.49
Melting Point Not reported 291–292°C 287–289°C Not reported
Functional Groups Fmoc, COOH Thienyl, CN, NH2 Furyl, CN, NH2 Fmoc absent; COOH, F, OMe
Solubility Likely polar aprotic Moderate in DMSO Moderate in DMSO Enhanced by methanesulfonate
  • Key Observations: The Fmoc group in the target compound increases hydrophobicity compared to 9a/9b, which have polar cyano and amine groups. The pharmacopoeial compound’s methanesulfonate salt improves aqueous solubility, a feature absent in the target compound .

Q & A

Q. What are the optimal synthetic conditions for achieving high-purity 8-(9H-Fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid?

To maximize yield and purity, employ Fmoc-protected intermediates under anhydrous conditions with an inert nitrogen atmosphere. Catalytic systems like HOBt/DIC (1:1.2 molar ratio) enhance coupling efficiency. Purify via reverse-phase column chromatography (gradient: 0.1% TFA in acetonitrile/water, 20%–60% over 30 min) to remove unreacted reagents and byproducts. Monitor reaction progress using TLC (silica gel, UV visualization) .

Q. How should this compound be stored to prevent degradation?

Store at –20°C in airtight, light-protected containers under nitrogen. Use desiccants (e.g., silica gel) to minimize hydrolysis. Prior to use, equilibrate to room temperature in a dry environment to avoid condensation .

Q. What analytical techniques confirm structural integrity post-synthesis?

Use a combination of:

  • LC-MS (electrospray ionization, positive mode) to verify molecular weight ([M+H]+ expected: ~467.5 g/mol).
  • 1H/13C NMR (DMSO-d6, 500 MHz): Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and naphthyridine backbone protons (δ 2.5–3.5 ppm).
  • FTIR for carbonyl stretches (C=O at ~1700 cm⁻¹) .

Q. Which parameters are critical during coupling reactions involving this compound?

Monitor:

  • pH (maintain 8–9 for optimal amine activation).
  • Temperature (0–4°C to suppress racemization).
  • Coupling agent equivalents (1.5–2.0 molar ratios relative to substrate).
    Excess reagents should be quenched with aqueous washes (5% citric acid) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Apply density functional theory (DFT) to model transition states and intermediates in coupling reactions. Software like Gaussian or ORCA can predict activation energies and solvent effects. Validate predictions experimentally via kinetic profiling (e.g., in situ IR monitoring) and compare with simulated reaction coordinates .

Q. What strategies resolve contradictions in reported reactivity across solvent systems?

Conduct systematic solvent screens (e.g., DMF, DCM, THF) with controlled water content (Karl Fischer titration). Use ANOVA to identify statistically significant variables. Cross-reference with thermogravimetric analysis (TGA) to assess solvent-substrate interactions .

Q. How can residual Fmoc groups interfere with downstream applications, and how are they mitigated?

Uncleaved Fmoc groups can hinder bioconjugation or crystallization. Optimize deprotection using 20% piperidine/DMF (v/v, 2 × 10 min). Confirm completeness via UV-Vis (Fmoc λmax = 301 nm) or MALDI-TOF MS. Purify via semi-preparative HPLC (C18 column, 0.1% formic acid gradient) .

Q. What methodologies characterize degradation products under accelerated stability testing?

Perform forced degradation studies:

  • Heat (40°C, 75% RH, 14 days).
  • Oxidation (3% H2O2, 24 hr).
    Analyze products using UPLC-QTOF-MS with MSE data-independent acquisition. Fragment ions (m/z) and retention times identify degradation pathways (e.g., hydrolysis of the naphthyridine ring) .

Q. How does steric hindrance from the Fmoc group influence nucleophilic substitution kinetics?

The Fmoc group’s bulk reduces accessibility to reactive sites. Conduct Hammett studies with substituted Fmoc derivatives to quantify steric effects. Compare rate constants (k) via pseudo-first-order kinetics monitored by HPLC .

Q. What in silico models predict the compound’s behavior in multi-component reactions?

Develop molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to model interactions in reaction matrices. Validate with experimental

  • Kinetic isotope effects (KIE) for hydrogen transfer steps.
  • NOESY NMR to confirm predicted conformational changes .

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